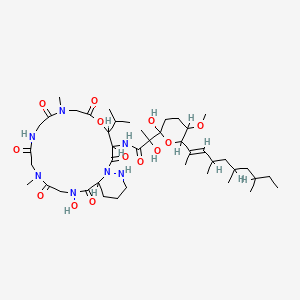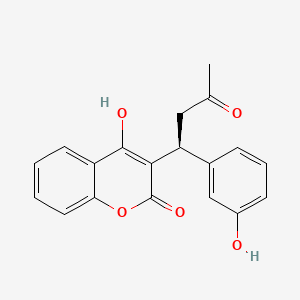
3'-Hydroxywarfarin
Vue d'ensemble
Description
3’-Hydroxywarfarin is a metabolite of warfarin, a widely used anticoagulant. Warfarin is primarily used to prevent blood clots in patients with conditions such as atrial fibrillation, deep vein thrombosis, and pulmonary embolism. The metabolism of warfarin produces several hydroxylated metabolites, with 3’-Hydroxywarfarin being one of the most significant due to its role in the pharmacokinetics and pharmacodynamics of warfarin therapy .
Applications De Recherche Scientifique
3’-Hydroxywarfarin has several scientific research applications, including:
Pharmacogenetics: Studying the genetic factors that influence the metabolism of warfarin and its metabolites.
Drug Monitoring: Assessing the levels of warfarin and its metabolites in patients to optimize anticoagulant therapy.
Biochemistry: Investigating the enzymatic pathways involved in the metabolism of warfarin.
Toxicology: Understanding the potential toxic effects of warfarin metabolites.
Mécanisme D'action
Warfarin, the parent compound of 3’-Hydroxywarfarin, acts as a vitamin K antagonist. It inhibits the production of vitamin K by vitamin K epoxide reductase . Without sufficient active vitamin K1, the plasma concentrations of clotting factors II, VII, IX, and X are reduced, thus decreasing the clotting ability .
Safety and Hazards
Méthodes De Préparation
The synthesis of 3’-Hydroxywarfarin involves the hydroxylation of warfarin. This process can be carried out using various synthetic routes, including chemical and enzymatic methods. One common method involves the use of cytochrome P450 enzymes, particularly CYP2C9, which catalyze the hydroxylation of warfarin to produce 3’-Hydroxywarfarin . Industrial production methods often rely on biocatalysis due to its efficiency and selectivity.
Analyse Des Réactions Chimiques
3’-Hydroxywarfarin undergoes several types of chemical reactions, including:
Oxidation: This reaction can further modify the hydroxyl group, potentially leading to the formation of quinones.
Reduction: The ketone group in warfarin can be reduced to form alcohols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
3’-Hydroxywarfarin can be compared with other hydroxylated metabolites of warfarin, such as 4’-Hydroxywarfarin and 10’-Hydroxywarfarin. While all these metabolites share a common origin, they differ in their pharmacokinetic properties and biological activities. For instance, 3’-Hydroxywarfarin has a unique profile in terms of its interaction with vitamin K epoxide reductase and its influence on the international normalized ratio (INR) in patients .
Similar compounds include:
- 4’-Hydroxywarfarin
- 10’-Hydroxywarfarin
- 6-Hydroxywarfarin
- 8-Hydroxywarfarin
Each of these compounds has distinct characteristics that contribute to the overall pharmacological profile of warfarin therapy.
Propriétés
IUPAC Name |
4-hydroxy-3-[(1S)-1-(3-hydroxyphenyl)-3-oxobutyl]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-11(20)9-15(12-5-4-6-13(21)10-12)17-18(22)14-7-2-3-8-16(14)24-19(17)23/h2-8,10,15,21-22H,9H2,1H3/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDKYQGKCKYAWAT-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC(=CC=C1)O)C2=C(C3=CC=CC=C3OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C[C@@H](C1=CC(=CC=C1)O)C2=C(C3=CC=CC=C3OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40924973 | |
| Record name | 2-Hydroxy-3-[1-(3-hydroxyphenyl)-3-oxobutyl]-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40924973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124952-36-9 | |
| Record name | 3'-Hydroxywarfarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124952369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-3-[1-(3-hydroxyphenyl)-3-oxobutyl]-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40924973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


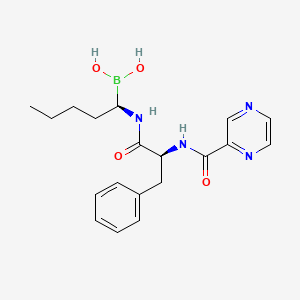

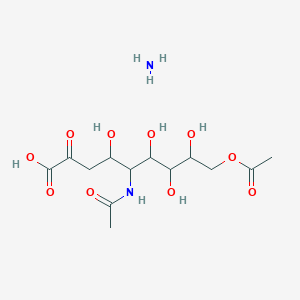
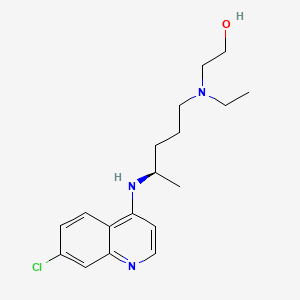
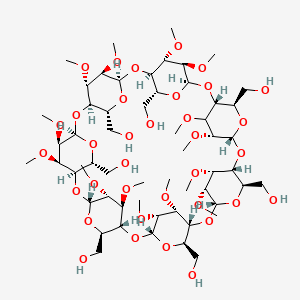
![[(1S,3Z)-3-[(2E)-2-[(1R,7Ar)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] octanoate](/img/structure/B1147322.png)

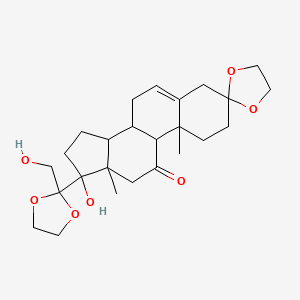
![(1S,4R)-4-[(2,5-Diamino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol](/img/structure/B1147326.png)


![(Z)-but-2-enedioic acid;10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-N,N-dimethylphenothiazine-2-sulfonamide](/img/structure/B1147332.png)
